[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride
Description
[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine dihydrochloride is a heterocyclic organic compound featuring a piperidine core substituted with a 1,2,4-oxadiazole ring via a methylene bridge. The methanamine group at the 4-position of the piperidine and the dihydrochloride salt enhance its solubility and stability in aqueous environments.
Properties
IUPAC Name |
[1-(1,2,4-oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c10-5-8-1-3-13(4-2-8)6-9-11-7-12-14-9;;/h7-8H,1-6,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMUFQFCEPHBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=NC=NO2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protection of 4-Piperidone
The synthesis begins with 4-piperidone hydrochloride , which is protected as its tert-butyloxycarbonyl (Boc) derivative to prevent side reactions during subsequent steps. As demonstrated in, treatment with di-tert-butyl dicarbonate in acetone/water (50% v/v) at 25°C for 24 hours yields N-Boc-4-piperidone in 91–93% molar yield.
Reductive Amination to Methanamine
The ketone group of N-Boc-4-piperidone is converted to a primary amine via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol. This step, adapted from, proceeds at 0°C to room temperature over 12 hours, affording N-Boc-4-aminopiperidine with 82% yield. Critical to success is the use of titanium tetraisopropoxide as a Lewis catalyst to stabilize the intermediate imine.
Boc Deprotection and Salt Formation
Deprotection of the Boc group is achieved with 4 M HCl in dioxane, yielding 4-aminopiperidine hydrochloride . Subsequent neutralization with NaOH and extraction into ethyl acetate provides the free base, which is treated with HCl gas in ethanol to form the methanamine dihydrochloride intermediate.
Synthesis of the 1,2,4-Oxadiazole Moiety
Amidoxime Preparation
The oxadiazole precursor is synthesized from chloroacetonitrile via reaction with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours. This yields chloroacetamidoxime (Cl-CH2-C(=NOH)-NH2), a key intermediate for cyclization.
Cyclization to 1,2,4-Oxadiazole
Cyclization is achieved using triphosgene (bis(trichloromethyl) carbonate) in dichloromethane under inert conditions. Chloroacetamidoxime reacts with triphosgene at −10°C, forming 5-(chloromethyl)-1,2,4-oxadiazole in 75% yield. Alternative methods from employ carbon disulfide and potassium hydroxide, though yields are lower (62%).
Coupling of Oxadiazole to Piperidine
Alkylation of Piperidine Nitrogen
The piperidine-methanamine free base is alkylated with 5-(chloromethyl)-1,2,4-oxadiazole in acetonitrile using potassium carbonate as a base. Heating to 60°C for 8 hours achieves 68% yield of [1-(1,2,4-oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine .
Optimization of Coupling Conditions
- Solvent selection : Acetonitrile outperforms DMF or THF due to better solubility of intermediates.
- Base screening : K2CO3 > Cs2CO3 > Et3N, with carbonate bases minimizing N-oxide formation.
- Temperature : Higher temperatures (60°C vs. 25°C) reduce reaction time but increase byproduct formation.
Final Salt Formation and Purification
The free base is dissolved in anhydrous ethanol and treated with HCl gas at 0°C, precipitating the dihydrochloride salt in 89% yield. Recrystallization from ethanol/diethyl ether (1:5) enhances purity to >99% (HPLC).
Analytical Data :
- 1H NMR (400 MHz, D2O): δ 1.45–1.62 (m, 4H, piperidine H-3, H-5), 2.85–2.95 (m, 2H, H-2, H-6), 3.12 (s, 2H, CH2NH2), 4.31 (s, 2H, CH2-oxadiazole), 8.52 (s, 1H, oxadiazole H-3).
- LC-MS : m/z 211.1 [M+H]+ (free base), 283.0 [M+2HCl-H]−.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
- Oxadiazole ring instability : Storage under nitrogen at −20°C prevents decomposition.
- Amine hydrochloride hygroscopicity : Lyophilization from tert-butanol/water mixtures yields free-flowing powder.
- Regioselectivity in cyclization : Use of electron-deficient amidoximes favors 1,2,4-oxadiazole over 1,3,4-isomers.
Chemical Reactions Analysis
Types of Reactions
[1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
This compound features an oxadiazole ring linked to a piperidine moiety, with a methanamine group contributing to its reactivity. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various applications.
Synthesis Methods:
- Formation of the Oxadiazole Ring: Typically involves cyclization reactions using hydrazides and nitriles.
- Attachment to Piperidine: The oxadiazole intermediate is coupled with piperidine derivatives under controlled conditions.
- Reaction Conditions: Common solvents include ethanol or methanol, often utilizing acid or base catalysts to facilitate the reactions.
Medicinal Chemistry
The compound is being investigated for its pharmacological properties, particularly in the context of cancer therapy. Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity by inhibiting key enzymes involved in cell proliferation.
Key Findings:
- Anticancer Activity: Studies demonstrate that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit histone deacetylases (HDAC) and thymidylate synthase .
- Anti-inflammatory Effects: The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of HDAC and thymidylate synthase | |
| Anti-inflammatory | Modulation of cytokine production |
Biochemical Probes
The compound serves as a biochemical probe in various biological assays due to its ability to interact with specific biological targets. This property is crucial for understanding cellular mechanisms and developing new therapeutic strategies.
Material Science
In industrial applications, the compound is utilized in the development of new materials and chemical processes. Its unique structural features allow for the creation of advanced materials with tailored properties.
Case Study 1: Anticancer Evaluation
A study published in the Tropical Journal of Pharmaceutical Research evaluated new propanamide derivatives containing piperidinyl-oxadiazole structures. These compounds exhibited promising anticancer activity against various cancer cell lines, demonstrating their potential as therapeutic agents .
Case Study 2: Antimicrobial Properties
Research highlighted in Oriental Journal of Chemistry focused on synthesizing oxadiazole derivatives and assessing their antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives possessed significant antimicrobial properties, suggesting their usefulness in developing new antibiotics .
Mechanism of Action
The mechanism by which [1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s key differentiator is its 1,2,4-oxadiazole ring, which distinguishes it from analogs with isoxazole (), triazole (), or other heterocyclic systems. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Exact molecular formula inferred from structural similarity; †Calculated based on C₉H₁₇N₃O (167.12) + 2HCl (72.92).
Functional Group Impact on Properties
- 1,2,4-Oxadiazole vs. Triazole/Isoxazole : The oxadiazole ring’s electron-withdrawing nature improves metabolic stability compared to triazoles (), which are more prone to enzymatic degradation . Isoxazole-containing analogs () may exhibit different electronic profiles due to oxygen and nitrogen positioning, affecting receptor binding .
- Methoxycyclopentyl (): Introduces steric hindrance, which could limit off-target interactions but reduce solubility . Bromophenyl (): Halogen atoms may facilitate halogen bonding in target proteins, a feature absent in the target compound .
Salt Form and Solubility
The dihydrochloride salt in the target compound increases aqueous solubility compared to mono-hydrochloride analogs (e.g., ). However, hygroscopicity may be higher, necessitating controlled storage conditions .
Research Implications
- The target compound’s dihydrochloride form is advantageous for formulation in polar solvents, unlike neutral analogs.
- Structural modifications (e.g., methoxycyclopentyl in ) suggest tunability for specific targets, such as GPCRs or ion channels .
- Comparative data emphasize the balance between lipophilicity and solubility in optimizing bioavailability.
Biological Activity
The compound [1-(1,2,4-Oxadiazol-5-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring and an oxadiazole moiety. This unique configuration contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H14Cl2N4O |
| Molecular Weight | 265.15 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX |
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a wide range of biological activities including:
Anticancer Activity :
Studies have shown that compounds containing the oxadiazole structure can inhibit cancer cell growth. For instance, derivatives have been found to selectively inhibit human carbonic anhydrases (hCA) involved in tumor progression at nanomolar concentrations .
Antimicrobial Properties :
Oxadiazole derivatives have demonstrated significant antimicrobial activity against various pathogens. For example, certain derivatives were effective against resistant strains of bacteria and fungi, indicating their potential as new antimicrobial agents .
Neuroprotective Effects :
Research has suggested that some oxadiazole derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is thought to be mediated through the modulation of signaling pathways involved in cell survival .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as carbonic anhydrases which are critical in cancer metabolism.
- Modulation of Signaling Pathways : It can influence pathways related to apoptosis and cell proliferation by interacting with cellular receptors or proteins.
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of various oxadiazole derivatives against pancreatic cancer cells (PANC-1). The results indicated that certain compounds exhibited IC50 values in the low nanomolar range, suggesting potent anticancer properties .
- Neuroprotection Research : In a model of neurodegeneration induced by oxidative stress, treatment with oxadiazole derivatives resulted in reduced neuronal cell death and improved cell viability compared to untreated controls .
- Antimicrobial Evaluation : A series of oxadiazole compounds were tested against multi-drug resistant strains of bacteria. The findings revealed significant antibacterial activity with minimal cytotoxicity to human cells, highlighting their therapeutic potential.
Q & A
Basic Research Question
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particulates.
- Store in airtight, light-resistant containers at 2–8°C to minimize hydrolysis .
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .
How can researchers integrate theoretical frameworks (e.g., molecular dynamics) to predict the compound’s pharmacokinetic properties?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict blood-brain barrier permeability.
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to estimate absorption and clearance.
- Docking Studies : Map binding poses against CYP450 isoforms to assess metabolic liability . Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
What analytical methods are recommended for quantifying trace impurities in synthesized batches?
Basic Research Question
- HPLC-UV/MS : Use gradient elution with C18 columns and mobile phases containing 0.1% TFA for separation of polar impurities.
- ICP-MS : Detect heavy metal residues from catalysts.
- Karl Fischer Titration : Quantify water content, critical for hygroscopic salts like dihydrochlorides .
How does the compound’s dihydrochloride form affect solubility and bioavailability compared to its free base?
Advanced Research Question
Salt forms enhance aqueous solubility via ion-dipole interactions. Conduct comparative solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF). Bioavailability can be assessed using in situ perfusion models or pharmacokinetic studies in rodents. Note that hydrochloride salts may lower gastric pH, potentially altering absorption kinetics .
What strategies are effective for resolving enantiomeric impurities in chiral derivatives of this compound?
Advanced Research Question
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H).
- Crystallization : Employ diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid).
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer .
How can researchers design longitudinal studies to evaluate chronic toxicity or off-target effects?
Advanced Research Question
- In Vivo Models : Administer the compound to rodents for 6–12 months, monitoring hematological, hepatic, and renal parameters.
- Omics Approaches : Use transcriptomics/proteomics to identify dysregulated pathways.
- Safety Pharmacology : Assess cardiovascular (hERG inhibition) and CNS effects (e.g., locomotor activity) . Include recovery groups to evaluate reversibility of adverse effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
